

Validating DAPK Substrate Peptides in Cell-Based Assays: A Comparative Guide

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Compound of Interest		
Compound Name:	DAPK Substrate Peptide	
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Introduction

Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in various cellular processes, including apoptosis (programmed cell death) and autophagy.[1][2] Its involvement in pathways that trigger cell death makes it a significant target in cancer research and drug development.[3][4] Validating **DAPK substrate peptides** in cell-based assays is a critical step in understanding its regulatory mechanisms, identifying new therapeutic targets, and developing specific inhibitors.

This guide provides a comparative overview of **DAPK substrate peptides** and the cell-based assays used for their validation. It includes quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows to assist researchers in designing and interpreting their experiments.

Comparison of DAPK Substrates

The validation of a DAPK substrate begins with identifying a suitable peptide or protein that is efficiently and specifically phosphorylated by the kinase. Below is a comparison of known DAPK substrates that have been used in various assays.

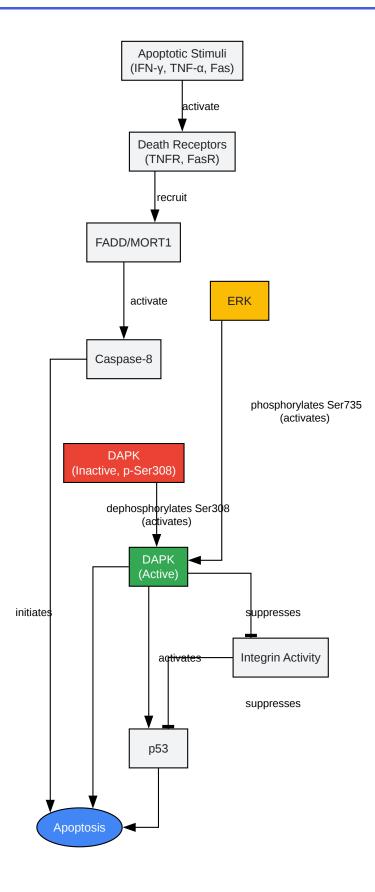


Substrate	Sequence	Km Value	Validation Method	Reference
Synthetic Peptide	KKRPQRRYSNV F	9 μΜ	In vitro kinase assay	[5][6]
Myosin II RLC	Endogenous Protein	Not Reported	In vitro kinase assay using immunoprecipitat ed DAPK	[7]
мсм3	Endogenous Protein (Phosphorylation site: Ser160)	Not Reported	In vitro kinase assay and in vivo phosphorylation in 293T cells	[8][9]

DAPK Signaling Pathway in Apoptosis

DAPK is a key mediator of apoptosis induced by a variety of stimuli.[10] Its activation and downstream signaling involve multiple protein-protein interactions and phosphorylation events.









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